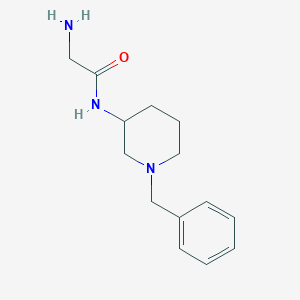

2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide

CAS No.: 1353971-47-7

Cat. No.: VC8233353

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353971-47-7 |

|---|---|

| Molecular Formula | C14H21N3O |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 2-amino-N-(1-benzylpiperidin-3-yl)acetamide |

| Standard InChI | InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) |

| Standard InChI Key | TWDBPFSITKTFCX-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN |

Introduction

Physical and Chemical Properties

Key Physicochemical Characteristics

Structural Features and Reactivity

The compound’s reactivity is influenced by:

-

Amino group: Participates in hydrogen bonding, enhancing solubility in polar solvents.

-

Benzyl group: Contributes to aromatic interactions and lipophilicity.

-

Piperidine ring: Enables conformational flexibility, critical for receptor binding .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves three stages:

-

Piperidine Ring Formation

-

Achieved via the Mannich reaction, combining an aldehyde, amine, and ketone.

-

Example: Reaction of benzylamine with formaldehyde and acetone.

-

-

Benzylation

-

Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH).

-

Yields the 1-benzylpiperidine intermediate.

-

-

Amidation

Optimization Strategies

| Step | Optimization Parameters | Outcome |

|---|---|---|

| Solvent Selection | Dichloromethane or acetone | Improved reaction rates and purity |

| Catalyst Use | Potassium iodide | Accelerated alkylation steps |

| Purification | Column chromatography | >95% purity achievable |

| Compound | Target Receptor | Affinity (Kᵢ) | Selectivity (σ₁ vs. σ₂) |

|---|---|---|---|

| N-(1-Benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.9 nM | >60-fold |

| 2-Amino-N-(1-benzylpiperidin-3-yl)-acetamide | Hypothetical | N/A | N/A |

Note: Direct experimental data for the target compound is unavailable; predictions based on structural analogs.

| Hazard | Classification | Precautions |

|---|---|---|

| Skin Irritation | Category 2 (GHS) | Wear gloves; wash with soap and water |

| Eye Irritation | Category 2A (GHS) | Use protective eyewear |

| Respiratory Effects | Category 3 (GHS) | Work in well-ventilated areas |

Based on safety data for structurally related compounds .

Comparative Analysis with Structural Analogs

Derivatives and Modifications

Structure-Activity Relationship (SAR) Insights

-

Positional Isomers:

-

Functional Groups:

Future Research Directions

Unexplored Avenues

-

In Vivo Pharmacokinetics:

-

Determination of bioavailability, half-life, and metabolic pathways.

-

-

Target Validation:

-

High-throughput screening against GPCRs (e.g., dopamine, serotonin receptors).

-

-

Derivative Optimization:

Challenges and Opportunities

| Challenge | Opportunity |

|---|---|

| Limited bioactivity data | Exploration in neurodegenerative diseases |

| Synthetic inefficiencies | Development of scalable catalytic methods |

| Off-target effects | Design of prodrugs for targeted delivery |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume